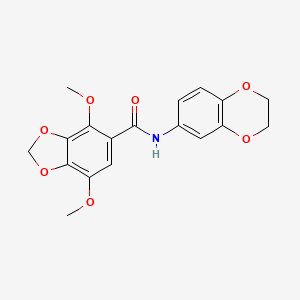
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzodioxin core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide typically involves multiple steps:
Formation of the Benzodioxin Core: The initial step involves the formation of the benzodioxin core through a cyclization reaction. This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of Methoxy Groups: The next step involves the introduction of methoxy groups at specific positions on the benzodioxin ring. This is typically done through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate compound with an appropriate amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where methoxy groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced benzodioxin derivatives.
Substitution: Various substituted benzodioxin compounds.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and enzyme inhibitor.
Biological Research: It is used to investigate the inhibition of bacterial biofilm formation and hemolytic activity.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and as a ligand in catalytic reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound shares the benzodioxin core but has a sulfonamide group instead of a carboxamide group.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide: Similar core structure but different functional groups.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its dual methoxy groups and carboxamide functionality make it particularly interesting for medicinal chemistry applications.
Properties
Molecular Formula |
C18H17NO7 |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H17NO7/c1-21-14-8-11(15(22-2)17-16(14)25-9-26-17)18(20)19-10-3-4-12-13(7-10)24-6-5-23-12/h3-4,7-8H,5-6,9H2,1-2H3,(H,19,20) |
InChI Key |
MSBOVCBIPZNDAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C(=O)NC3=CC4=C(C=C3)OCCO4)OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















